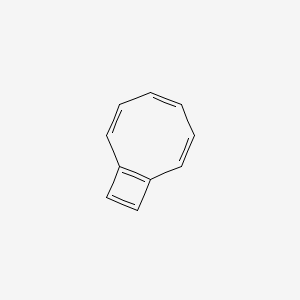
Bicyclo(6.2.0)decapentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(6.2.0)decapentaene is a bicyclic organic compound with the molecular formula C10H8. It is an isomer of naphthalene and azulene . This compound is of particular interest to researchers due to its unique structure, which includes both cyclobutadiene and cyclooctatetraene rings. These rings are antiaromatic individually, but when fused together, they counteract each other’s antiaromaticity .
Métodos De Preparación
Bicyclo(6.2.0)decapentaene can be synthesized through a multistep process starting from bicyclo(4.2.0)octa-3,7-diene-2,5-dione . The synthetic route involves the following steps:
Irradiation with Ultraviolet Light: The starting material is irradiated with ultraviolet light to produce a tricyclodecadiendione.
Reduction: The tricyclodecadiendione is then reduced to a diol using lithium aluminium hydride.
Conversion to Tetraene: The cis isomer of the diol is converted to a tetraene by adding bromide or mesylate and then stripping it with potassium tert-butoxide.
Heating: The tricyclodecatetraene is heated to 100°C in benzene, resulting in the formation of this compound.
Análisis De Reacciones Químicas
Bicyclo(6.2.0)decapentaene undergoes several types of chemical reactions:
Oxidation: It reacts with oxygen in the air.
Reactivity with Pentane: It dissolves in pentane.
Aplicaciones Científicas De Investigación
Bicyclo(6.2.0)decapentaene has several applications in scientific research:
Chemistry: Its unique structure and reactivity make it a subject of interest in theoretical organic chemistry.
Material Science: The compound’s ability to form complexes with metals, such as iron tricarbonyl, is useful in material science.
Aromaticity Studies: Researchers study this compound to understand the concept of aromaticity and antiaromaticity.
Mecanismo De Acción
The mechanism of action of bicyclo(6.2.0)decapentaene involves its unique structural properties. The compound has a planar structure at room temperature but can adopt a tub shape with minimal energy. This flexibility in structure affects its reactivity and interactions with other molecules . The compound’s rings act independently rather than as a single aromatic system, which influences its chemical behavior .
Comparación Con Compuestos Similares
Bicyclo(6.2.0)decapentaene is similar to other bicyclic compounds such as naphthalene and azulene . its unique combination of cyclobutadiene and cyclooctatetraene rings sets it apart. Unlike naphthalene, which is aromatic, this compound exhibits both aromatic and antiaromatic characteristics depending on the conditions .
Similar Compounds
Naphthalene: An aromatic compound with a similar molecular formula but different structure.
Propiedades
Número CAS |
20455-01-0 |
|---|---|
Fórmula molecular |
C10H8 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
bicyclo[6.2.0]deca-1(8),2,4,6,9-pentaene |
InChI |
InChI=1S/C10H8/c1-2-4-6-10-8-7-9(10)5-3-1/h1-8H |
Clave InChI |
FPEVLUDJYTXDPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC2=C(C=C1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


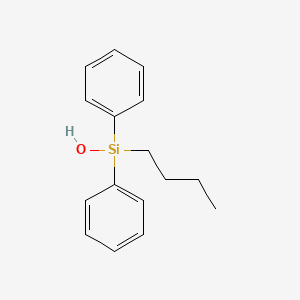
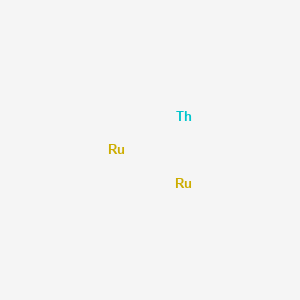
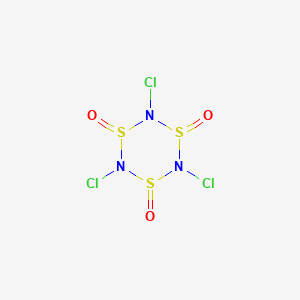
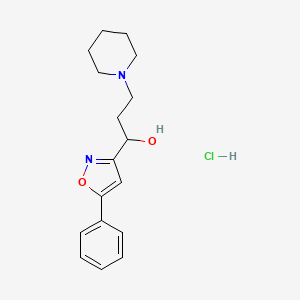
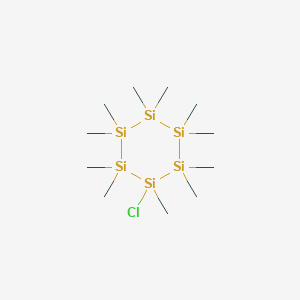
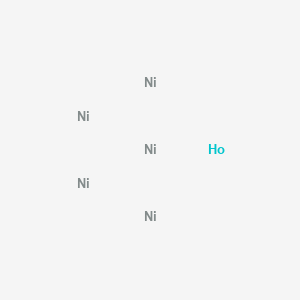
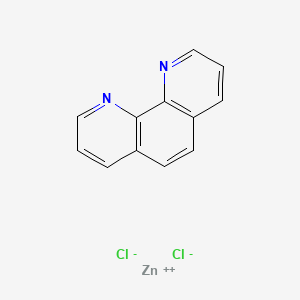
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
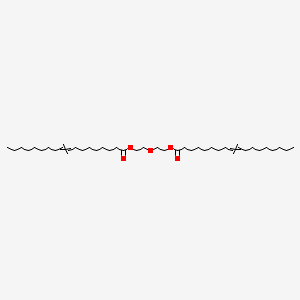
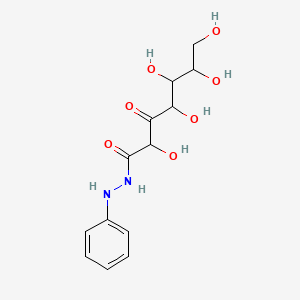
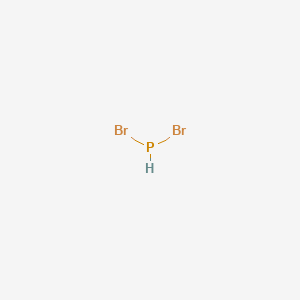
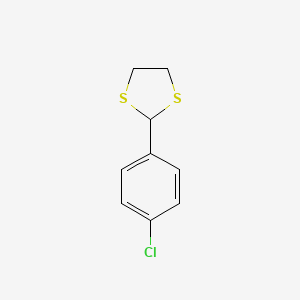
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)

